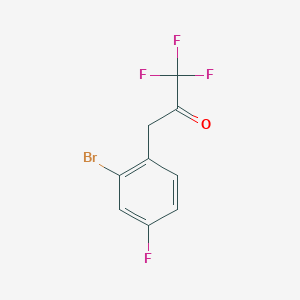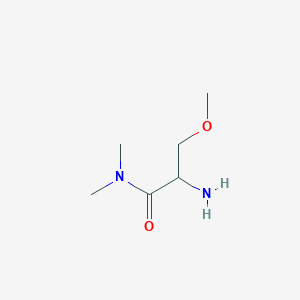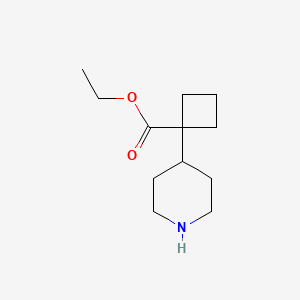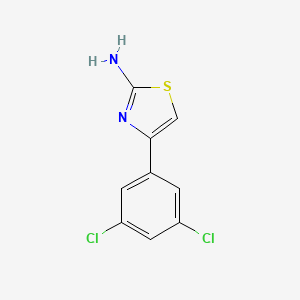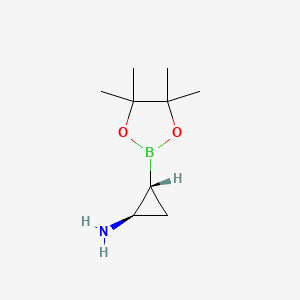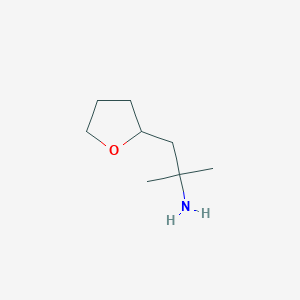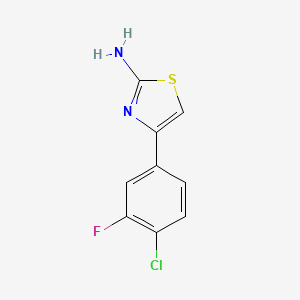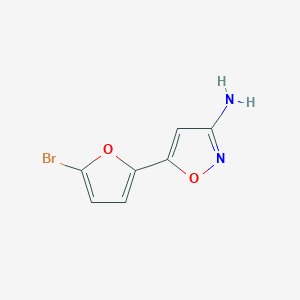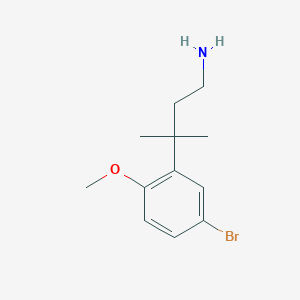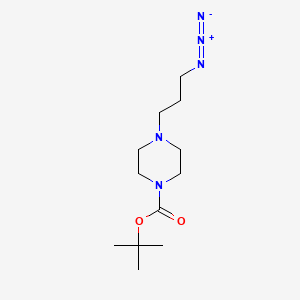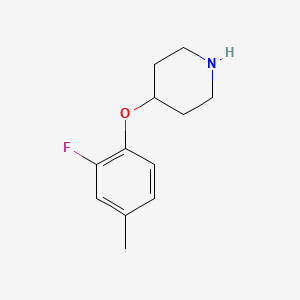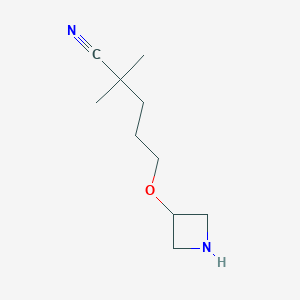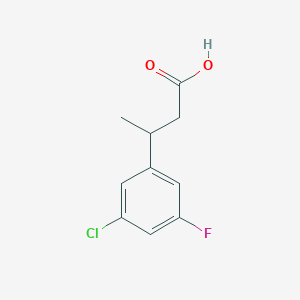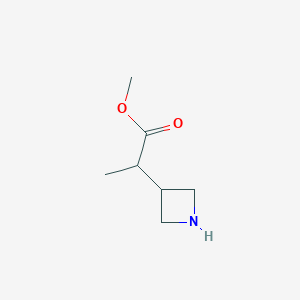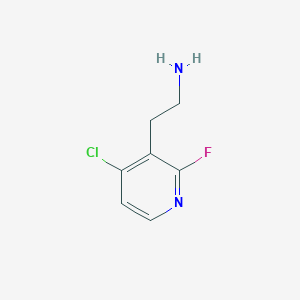
2-(4-Chloro-2-fluoropyridin-3-YL)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-2-fluoropyridin-3-yl)ethan-1-amine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro and a fluoro substituent on the pyridine ring, along with an ethanamine side chain. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-fluoropyridin-3-yl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 4-chloro-2-fluoropyridine.
Nucleophilic Substitution: The 4-chloro-2-fluoropyridine undergoes a nucleophilic substitution reaction with ethylamine under controlled conditions to form the desired product.
Industrial Production Methods
In industrial settings, the production of 2-(4-chloro-2-fluoropyridin-3-yl)ethan-1-amine may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance the reaction rate.
Temperature Control: Maintaining an optimal temperature to favor the formation of the desired product.
Purification: Employing techniques such as distillation or crystallization to purify the final product.
化学反応の分析
Types of Reactions
2-(4-chloro-2-fluoropyridin-3-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
2-(4-chloro-2-fluoropyridin-3-yl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2-(4-chloro-2-fluoropyridin-3-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:
Enzyme Inhibition: Inhibiting the activity of specific enzymes.
Receptor Binding: Binding to receptors and altering their signaling pathways.
類似化合物との比較
Similar Compounds
- 2-(2-chloro-3-fluoropyridin-4-yl)ethan-1-ol
- 1-(3-fluoropyridin-2-yl)ethan-1-amine
- 2-fluoropyridin-3-amine
Uniqueness
2-(4-chloro-2-fluoropyridin-3-yl)ethan-1-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
特性
分子式 |
C7H8ClFN2 |
|---|---|
分子量 |
174.60 g/mol |
IUPAC名 |
2-(4-chloro-2-fluoropyridin-3-yl)ethanamine |
InChI |
InChI=1S/C7H8ClFN2/c8-6-2-4-11-7(9)5(6)1-3-10/h2,4H,1,3,10H2 |
InChIキー |
MTSMHMLBFYIXMV-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C(=C1Cl)CCN)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


